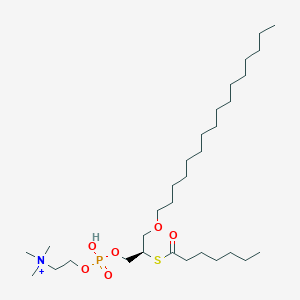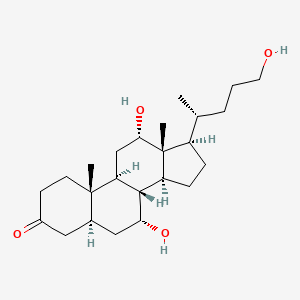
3-keto Petromyzonol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-keto Petromyzonol, also known as 7α, 12α, 24-trihydroxy-5α-cholan-3-one 24-sulfate, is a bile acid derivative primarily found in sea lamprey (Petromyzon marinus). It is a significant component of male sea lamprey sex pheromones and plays a crucial role in modulating the behaviors of mature females. This compound is known for its ability to influence the hypothalamic-pituitary-gonadal (HPG) axis, thereby affecting reproductive processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-keto Petromyzonol involves multiple steps, starting from cholesterol or other bile acid precursors. The key steps include hydroxylation, oxidation, and sulfation reactions. The hydroxylation at specific positions (7α, 12α, and 24) is typically achieved using enzymatic or chemical methods. The oxidation of the 3-position to form the keto group is often carried out using oxidizing agents such as Jones reagent or pyridinium chlorochromate. Finally, the sulfation at the 24-position is performed using sulfur trioxide-pyridine complex or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound is not widely reported, likely due to its specific biological role and limited commercial demand. the production process would involve large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of bioreactors for enzymatic hydroxylation and controlled reaction conditions for oxidation and sulfation would be essential for efficient production .
化学反応の分析
Types of Reactions
3-keto Petromyzonol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized at different positions to form more oxidized derivatives.
Reduction: The keto group at the 3-position can be reduced to form hydroxyl derivatives.
Substitution: The hydroxyl groups at positions 7α, 12α, and 24 can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent, pyridinium chlorochromate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are used for substitution reactions.
Major Products
Oxidation: More oxidized bile acid derivatives.
Reduction: Hydroxyl derivatives at the 3-position.
Substitution: Various substituted bile acid derivatives depending on the reagents used.
科学的研究の応用
3-keto Petromyzonol has several scientific research applications:
Chemistry: Used as a model compound to study bile acid chemistry and synthesis.
Biology: Investigated for its role in modulating reproductive behaviors in sea lamprey and other vertebrates.
Industry: Used in the development of pheromone-based biopesticides for controlling invasive sea lamprey populations
作用機序
3-keto Petromyzonol exerts its effects by modulating the hypothalamic-pituitary-gonadal (HPG) axis. It influences the synthesis and release of gonadotropin-releasing hormone (GnRH), which in turn regulates the release of other hormones involved in reproductive processes. The compound binds to specific receptors in the olfactory system of sea lamprey, triggering a cascade of molecular events that lead to changes in hormone levels and reproductive behaviors .
類似化合物との比較
Similar Compounds
- Petromyzonol sulfate (PZS)
- 3-keto allocholic acid (3kACA)
- Petromyzonamine disulfate (PADS)
- Petromyzosterol disulfate (PSDS)
Comparison
3-keto Petromyzonol is unique in its specific role as a male sex pheromone in sea lamprey, modulating reproductive behaviors and hormone levels. While other similar compounds like petromyzonol sulfate and 3-keto allocholic acid also play roles in chemical communication and reproductive processes, this compound’s specific effects on the HPG axis and its ability to influence GnRH synthesis and release make it distinct .
特性
分子式 |
C24H40O4 |
|---|---|
分子量 |
392.6 g/mol |
IUPAC名 |
(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C24H40O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-15,17-22,25,27-28H,4-13H2,1-3H3/t14-,15-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |
InChIキー |
WKLORKLFLMTHHY-RTYFXBAISA-N |
異性体SMILES |
C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C |
正規SMILES |
CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



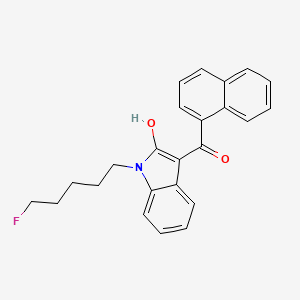
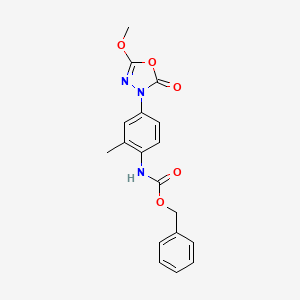
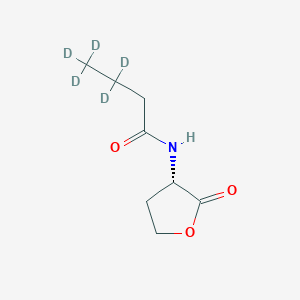
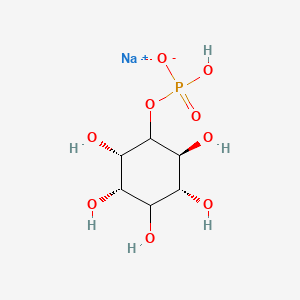
![(1S,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B10767149.png)
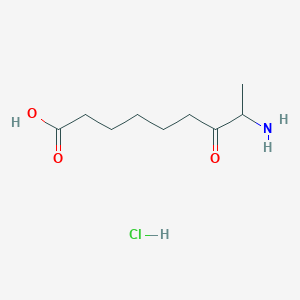
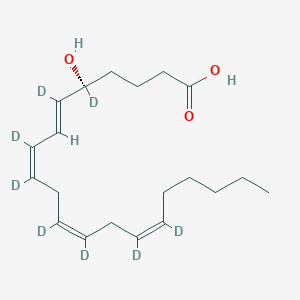


![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767182.png)
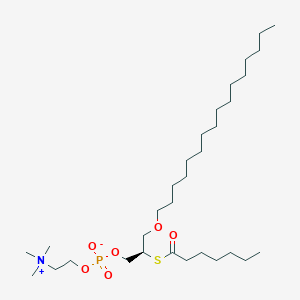
![(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B10767187.png)
